An In-depth Technical Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline (CAS 1660-93-1)
An In-depth Technical Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline (CAS 1660-93-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,7,8-Tetramethyl-1,10-phenanthroline, also known as TMPhen, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its rigid, planar structure and the presence of two nitrogen atoms in a chelating arrangement make it an exceptional ligand for a wide array of metal ions.[1][2] This property has led to its extensive use in coordination chemistry, catalysis, and the development of novel materials with applications in electronics and photochemistry.[3] In the realm of life sciences, its metal complexes are being actively investigated for their potential as therapeutic agents, particularly in oncology and microbiology.[4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 3,4,7,8-tetramethyl-1,10-phenanthroline and its derivatives, with a focus on experimental protocols and quantitative data for researchers in drug development.
Physicochemical Properties
3,4,7,8-Tetramethyl-1,10-phenanthroline is a white to light beige crystalline powder.[1][6] The methyl groups at the 3, 4, 7, and 8 positions enhance its solubility in organic solvents.[7] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆N₂ | [6] |
| Molecular Weight | 236.31 g/mol | [6] |
| CAS Number | 1660-93-1 | [6] |
| Appearance | White to off-white or light beige fine crystalline powder | [1][6] |
| Melting Point | 277-280 °C | [6] |
| Boiling Point | 435.2 ± 40.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 192.6 ± 18.6 °C | [6] |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [6] |
| Solubility | Soluble in 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide, methanol, and hot toluene.[1] Also soluble in 95% ethanol (B145695) (50 mg/mL). | [1] |
| Water Solubility | 1.512 mg/L at 25.04 °C | [1] |
| LogP | 3.62 | [6] |
| Storage | Sealed in a dry, room temperature environment. | [1] |
Synthesis and Coordination Chemistry
3,4,7,8-Tetramethyl-1,10-phenanthroline is a versatile ligand used in the synthesis of various metal complexes, notably with iridium(III) and copper(II). These complexes are of interest for their applications in catalysis, photochemistry, and medicine.[3]
Synthesis of a Representative Copper(II)-Dipeptide Complex
Complexes of the type [Cu(L-dipeptide)(3,4,7,8-tetramethyl-1,10-phenanthroline)] have shown significant cytotoxic activity against cancer cell lines.[4][8] A general experimental protocol for their synthesis is outlined below.
Experimental Protocol: Synthesis of [Cu(L-dipeptide)(3,4,7,8-tetramethyl-1,10-phenanthroline)]
-
Materials: Copper(II) salt (e.g., CuCl₂·2H₂O), L-dipeptide (e.g., Glycylglycine), 3,4,7,8-tetramethyl-1,10-phenanthroline (TMPhen), ethanol, and water.
-
Procedure:
-
Dissolve the L-dipeptide in water.
-
In a separate flask, dissolve an equimolar amount of 3,4,7,8-tetramethyl-1,10-phenanthroline in ethanol.
-
Add an aqueous solution of an equimolar amount of the copper(II) salt to the dipeptide solution with stirring.
-
To this mixture, add the ethanolic solution of 3,4,7,8-tetramethyl-1,10-phenanthroline dropwise.
-
Adjust the pH of the resulting solution to approximately 7.0 using a suitable base (e.g., NaOH solution).
-
Stir the reaction mixture at room temperature for several hours.
-
The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried in a desiccator.
-
-
Characterization: The synthesized complex can be characterized by elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and, if suitable crystals are obtained, X-ray crystallography.[4]
Synthesis of a Representative Iridium(III) Complex
Heteroleptic cationic iridium(III) complexes incorporating 3,4,7,8-tetramethyl-1,10-phenanthroline are investigated for their photoluminescent properties and potential applications in organic light-emitting diodes (OLEDs) and as photosensitizers.[9]
Experimental Protocol: Synthesis of a Heteroleptic Iridium(III) Complex
-
Materials: Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O), cyclometalating ligand (e.g., 2-phenylpyridine), 3,4,7,8-tetramethyl-1,10-phenanthroline (TMPhen), 2-ethoxyethanol (B86334), and methanol.
-
Procedure:
-
Synthesize the iridium(III) dimer, [Ir(C^N)₂Cl]₂, by reacting IrCl₃·xH₂O with an excess of the cyclometalating ligand in a mixture of 2-ethoxyethanol and water, followed by heating under reflux.
-
Dissolve the synthesized iridium(III) dimer and a slight excess of 3,4,7,8-tetramethyl-1,10-phenanthroline in a suitable solvent mixture, such as dichloromethane/methanol.[10]
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired heteroleptic iridium(III) complex.[9]
-
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis and photoluminescence spectroscopy.[9][10]
Biological Activities and Applications
Metal complexes of 3,4,7,8-tetramethyl-1,10-phenanthroline have demonstrated promising biological activities, including anticancer and antibacterial properties.
Cytotoxicity against Cancer Cells
Copper(II) complexes of 3,4,7,8-tetramethyl-1,10-phenanthroline, particularly those with dipeptide co-ligands, have exhibited high cytotoxicity against various cancer cell lines, in some cases exceeding the potency of cisplatin.[4][8]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][8]
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[7][11]
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.[7]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][11]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11][12]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).[11][13]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.[13]
-
Quantitative Cytotoxicity Data
| Complex Type | Cell Line | IC₅₀ (µM) | Reference(s) |
| [Cu(L-dipeptide)(TMPhen)] | MDA-MB-231, MCF-7, A549, A2780cis | Highly cytotoxic, more so than cisplatin | [4][8] |
| [Cu(metformin)(phenanthroline)] | MCF-7 | 4.29 | [7] |
| [Cu(ciprofloxacin)(phenanthroline)] | MCF-7 | 7.58 | [7] |
| Cisplatin | MCF-7 | 18.62 | [7] |
Antibacterial Activity
Metal-phenanthroline complexes have shown considerable activity against a range of bacteria, including multidrug-resistant strains.[5][14] The mechanism is thought to involve interactions with bacterial DNA and the generation of reactive oxygen species.[15]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strains: Obtain and culture relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).[16][17]
-
Procedure:
-
Prepare a standardized inoculum of each bacterial strain in a suitable broth (e.g., Mueller-Hinton broth).[16]
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.[16]
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.[16]
-
Incubate the plates at 37°C for 16-20 hours.[16]
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]
-
Visualizations
Experimental Workflow for Synthesis and Evaluation of Cytotoxic Copper Complexes
Caption: Workflow for the synthesis and cytotoxic evaluation of copper-dipeptide-TMPhen complexes.
Proposed Mechanism of Action for Cytotoxicity
Caption: Proposed mechanism of cytotoxic action for copper-TMPhen complexes.
Conclusion
3,4,7,8-Tetramethyl-1,10-phenanthroline is a valuable and versatile building block in chemistry and the life sciences. Its ability to form stable and functional metal complexes has led to significant advancements in catalysis, materials science, and, most notably for the target audience, in the development of potential new therapeutic agents. The copper and iridium complexes of this ligand, with their potent cytotoxic and antibacterial activities, represent a promising avenue for further research in drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further exploration and application of this remarkable compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Cas 1660-93-1,3,4,7,8-Tetramethyl-1,10-phenanthroline | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) | Biochemical Assay Reagents | 1660-93-1 | Invivochem [invivochem.com]
- 7. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]
- 8. Tetramethyl-phenanthroline copper complexes in the development of drugs to treat cancer: synthesis, characterization and cytotoxicity studies of a series of copper(II)-L-dipeptide-3,4,7,8-tetramethyl-phenanthroline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.cmu.edu [chem.cmu.edu]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. MTT (Assay protocol [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. soc.chim.it [soc.chim.it]
- 16. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
